molecular formula C5H12ClNO2 B1426286 2-Methyl-2-(methylamino)propanoic acid hydrochloride CAS No. 1223405-15-9

2-Methyl-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B1426286
CAS No.: 1223405-15-9
M. Wt: 153.61 g/mol
InChI Key: BZLVPSLGJCWYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(methylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of alanine, where the amino group is substituted with a methylamino group. This compound is often used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

2-Methyl-2-(methylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to amino acid metabolism and enzyme kinetics.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid
  • 2-Methyl-2-(phenylamino)propanoic acid
  • 2-Methyl-2-(4-methylphenoxy)propanoic acid

Uniqueness

2-Methyl-2-(methylamino)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows it to participate in specific reactions and interact with biological targets in ways that other compounds may not.

Properties

IUPAC Name

2-methyl-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLVPSLGJCWYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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